molecular formula C12H17NO B1269571 (R)-(1-benzylpyrrolidin-2-yl)methanol CAS No. 182076-49-9

(R)-(1-benzylpyrrolidin-2-yl)methanol

Cat. No.: B1269571
CAS No.: 182076-49-9
M. Wt: 191.27 g/mol
InChI Key: ZAIQBJPTOXDDKA-GFCCVEGCSA-N
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Description

®-(1-benzylpyrrolidin-2-yl)methanol is a chiral compound that belongs to the class of secondary alcohols It features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-benzylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone, ®-(1-benzylpyrrolidin-2-one), using a suitable reducing agent. One common method is the use of sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification by column chromatography.

Industrial Production Methods

Industrial production of ®-(1-benzylpyrrolidin-2-yl)methanol may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is a potential method. This approach allows for efficient reduction of the ketone to the alcohol with high yield and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

®-(1-benzylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (CH2Cl2) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: ®-(1-benzylpyrrolidin-2-one)

    Reduction: ®-(1-benzylpyrrolidin-2-yl)amine

    Substitution: ®-(1-benzylpyrrolidin-2-yl)chloride

Scientific Research Applications

®-(1-benzylpyrrolidin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

    Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-(1-benzylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(1-benzylpyrrolidin-2-yl)methanol
  • ®-(1-phenylpyrrolidin-2-yl)methanol
  • ®-(1-benzylpyrrolidin-2-yl)amine

Uniqueness

®-(1-benzylpyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

[(2R)-1-benzylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIQBJPTOXDDKA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352127
Record name (R)-1-N-Benzyl-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182076-49-9
Record name (R)-1-N-Benzyl-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 5,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of lithium aluminum hydride (54.0 g, 1.42 mol) in tetrahydrofuran (3,500 ml) at 0° C. This was followed by the dropwise addition of a solution of ethyl 1-benzylprolinate (330 g, 1.42 mol) in tetrahydrofuran (500 ml), maintaining an internal temperature of 0° C. (2 hours total addition time). The resulting solution was allowed to stir for 2 hours while the temperature was maintained at 0° C. The reaction mixture was then quenched by the addition of water. The solution was filtered, and the filtration residue was washed once with 500 ml of tetrahydrofuran. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved in 3,000 ml of ethyl acetate, dried over sodium sulfate, filtered and concentrated to afford 1-benzylpyrrolidin-2-yl)methanol, which was used without further purification.
Quantity
54 g
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reactant
Reaction Step One
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330 g
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reactant
Reaction Step Two
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500 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution (0.06M) of benzyl 1-benzylprolinate in THF was cooled in an ice bath and treated with LiAlH4 (3 eq). The resulting mixture was stirred at RT for 3 h, before being quenched by the addition of H2O. The resulting mixture was stirred at RT for 30 min and then filtered through a pad of Solka-Floc and the filtrate concentrated in vacuo. The crude was purified by FC (PE/EtOAc 6:4+1% NEt3) to afford the title compound as an off-white solid (62%). 1H NMR (400 MHz, CDCl3) 1.66-1.81 (m, 2H), 1.82-1.97 (m, 2H), 2.25-2.34 (m, 1H), 2.40-2.53 (m, 1H), 2.71-2.77 (m, 1H), 2.94-3.01 (m, 1H), 3.34-3.39 (m, 1H), 3.40-3.45 (m, 1H), 3.63-3.68 (m, 1H), 3.95-3.99 (m, 1H), 7.26-7.30 (m, 5H).
Name
benzyl 1-benzylprolinate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
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Yield
62%

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